1-Naphthalenamine, 7-bromo-, hydrochloride
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Overview
Description
. This compound is characterized by the presence of a bromine atom at the 7th position of the naphthalene ring and a hydrochloride group attached to the amine group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 7-bromo-, hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 1-naphthalenamine using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is typically carried out at a controlled temperature to ensure the selective bromination at the 7th position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenamine, 7-bromo-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,7-dione derivatives.
Reduction: Reduction reactions can produce 1-naphthalenamine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthalenamine, 7-bromo-, hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of novel organic compounds, including dyes, pharmaceuticals, and agrochemicals. The compound is also used as a reagent in various chemical reactions and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-naphthalenamine, 7-bromo-, hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, the compound may undergo electrophilic substitution reactions to form azo dyes.
Comparison with Similar Compounds
1-Naphthalenamine, 7-bromo-, hydrochloride is similar to other brominated naphthalene derivatives, such as 1-naphthalenamine, 6-bromo-, hydrochloride and 1-naphthalenamine, 8-bromo-, hydrochloride. its unique position of the bromine atom at the 7th position gives it distinct chemical properties and reactivity compared to these compounds.
Properties
IUPAC Name |
7-bromonaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWVZUUPBZLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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